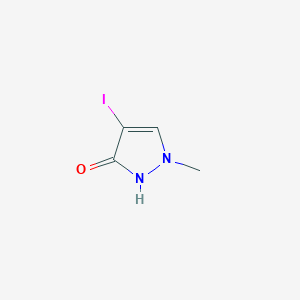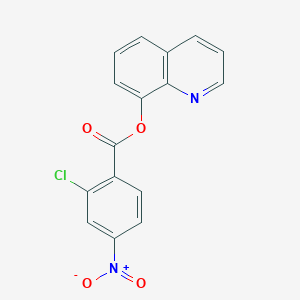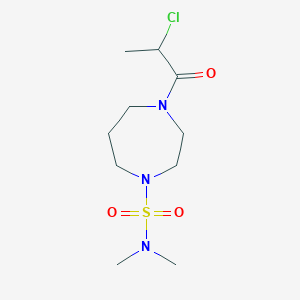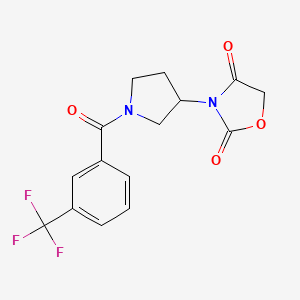![molecular formula C21H20ClFN4O2S2 B2499056 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1330381-63-9](/img/structure/B2499056.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives is described in the papers, where different synthetic routes are employed. For instance, a four-step synthetic route using substituted acetoacetanilides was used to produce N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides with yields up to 96%, using p-TSA as an eco-friendly catalyst . Another paper describes the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides through acyl chlorination, coupling, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods provide a framework for the synthesis of related compounds, including the one of interest.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and elemental analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds and would be applicable for analyzing the molecular structure of "N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride".
Chemical Reactions Analysis
The papers do not provide detailed chemical reaction mechanisms for the compounds synthesized. However, they do mention the use of specific reagents and conditions, such as thionyl chloride for acyl chlorination and hydrazine hydrate for the formation of hydrazinyl derivatives . These reactions are part of the synthetic pathways to obtain the benzothiazole derivatives and provide insight into the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not extensively discussed in the provided papers. However, the high yields and the successful characterization suggest that the compounds are stable under the reaction conditions used. The antibacterial and anticancer activities of these compounds indicate that they have significant biological properties, which are often related to their physical and chemical characteristics .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Studies have synthesized and evaluated the antimicrobial properties of compounds containing fluoro-substituted benzothiazole and thiazole derivatives. These compounds have shown promise in antimicrobial screenings, indicating their potential as templates for the development of new antimicrobial agents. For example, novel fluorinated benzothiazolo imidazole compounds were synthesized and showed promising antimicrobial activity, highlighting the relevance of such structures in medicinal chemistry and drug discovery processes (Sathe et al., 2011).
Antifungal Activity
Research has also focused on synthesizing compounds with enhanced antifungal properties. For instance, novel benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety were developed and exhibited significant antifungal activity against various fungi, suggesting the utility of such compounds in addressing fungal infections (Qu et al., 2015).
Antitumor Properties
The synthesis of compounds with potential antitumor properties has been an area of interest. Compounds incorporating benzothiazole and morpholine functionalities, for example, have been prepared and assessed for their anticancer activities. This research avenue underscores the importance of such chemical structures in the search for novel anticancer agents (Horishny et al., 2020).
Chemical Synthesis and Structural Analysis
Beyond biomedical applications, these compounds have been subjects of chemical synthesis studies aimed at understanding their structural characteristics and potential applications in material science or as intermediates in organic synthesis (Banu et al., 2013).
Propiedades
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S2.ClH/c22-14-5-6-16-18(13-14)30-21(24-16)26(8-7-25-9-11-28-12-10-25)20(27)19-23-15-3-1-2-4-17(15)29-19;/h1-6,13H,7-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDUDWNATGBRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)







![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![Ethyl 4-(2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B2498991.png)
![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2498993.png)
